molecular formula C21H20ClFN4OS B11180643 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11180643
M. Wt: 430.9 g/mol
InChI Key: XZJWRBMPCSAGSZ-UHFFFAOYSA-N
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Description

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine intermediate with 4-chlorobenzenethiol in the presence of a base such as sodium hydride.

    Attachment of the piperazine moiety: The final step involves the nucleophilic substitution reaction between the pyrimidine intermediate and 2-fluorophenylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its effects on different receptors and enzymes, exploring its potential as a drug candidate.

    Biology: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-6-(piperidin-1-yl)pyrimidine

Uniqueness

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H20ClFN4OS

Molecular Weight

430.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H20ClFN4OS/c22-15-5-7-17(8-6-15)29-14-16-13-20(28)25-21(24-16)27-11-9-26(10-12-27)19-4-2-1-3-18(19)23/h1-8,13H,9-12,14H2,(H,24,25,28)

InChI Key

XZJWRBMPCSAGSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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